molecular formula C8H11ClFN B6186438 3-ethyl-5-fluoroaniline hydrochloride CAS No. 2639462-08-9

3-ethyl-5-fluoroaniline hydrochloride

Cat. No.: B6186438
CAS No.: 2639462-08-9
M. Wt: 175.6
InChI Key:
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Description

3-ethyl-5-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN and a molecular weight of 175.6 g/mol. It is extensively utilized in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-fluoroaniline hydrochloride typically involves the nitration of ethylbenzene followed by reduction and subsequent fluorination. The final step involves the formation of the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-ethyl-5-fluoroaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-ethyl-5-fluoroaniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a precursor to various bioactive compounds, influencing biological processes through its derivatives. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-5-chloroaniline hydrochloride
  • 3-ethyl-5-bromoaniline hydrochloride
  • 3-ethyl-5-iodoaniline hydrochloride

Uniqueness

3-ethyl-5-fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the biological activity and stability of the compound, making it particularly valuable in pharmaceutical and industrial applications .

Properties

CAS No.

2639462-08-9

Molecular Formula

C8H11ClFN

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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